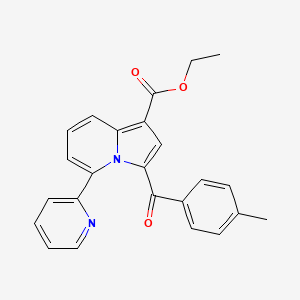
(2,3,4,5-Tetrachlorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetrachlorophenyl)trimethylsilane is a chemical compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.078 g/mol . It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachlorophenyl)trimethylsilane typically involves the reaction of tetrachlorophenyl derivatives with trimethylsilyl reagents. One common method is the reaction of 2,3,4,5-tetrachlorophenol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5-Tetrachlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding silanols or reduction to form silanes.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce silanols.
Scientific Research Applications
(2,3,4,5-Tetrachlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetrachlorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in chemical reactions. The silicon atom in the compound can stabilize positive charges through hyperconjugation, making it a versatile intermediate in various synthetic pathways . The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,6-Tetrachlorophenyl)trimethylsilane: Similar in structure but with a different chlorine substitution pattern.
(2,3,5,6-Tetrachlorophenyl)trimethylsilane: Another isomer with a different arrangement of chlorine atoms.
Tetrachlorophenol: A related compound without the trimethylsilyl group.
Uniqueness
(2,3,4,5-Tetrachlorophenyl)trimethylsilane is unique due to its specific chlorine substitution pattern and the presence of the trimethylsilyl group. This combination imparts distinct chemical reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
20450-35-5 |
|---|---|
Molecular Formula |
C9H10Cl4Si |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5-tetrachlorophenyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c1-14(2,3)6-4-5(10)7(11)9(13)8(6)12/h4H,1-3H3 |
InChI Key |
NLKMJSKRRGXHRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)


